N-benzyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyl, phenethyl, pyridylmethyl, and piperidyl groups. Its unique configuration makes it a subject of study in medicinal chemistry, particularly for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with phenethylamine in the presence of a suitable catalyst. The intermediate product is then reacted with 1-(4-pyridylmethyl)-4-piperidone under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyridyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-phenylethylamine
- N-Phenethyl-4-piperidone
- N-Benzyl-N-phenethylamine
Uniqueness
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE is unique due to its combination of benzyl, phenethyl, pyridylmethyl, and piperidyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-benzyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C26H31N3/c1-3-7-23(8-4-1)13-20-29(22-24-9-5-2-6-10-24)26-14-18-28(19-15-26)21-25-11-16-27-17-12-25/h1-12,16-17,26H,13-15,18-22H2 |
InChI Key |
WVVHMMRVTJUBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.